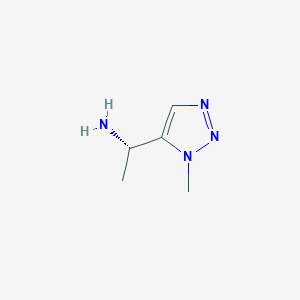
1-(3-Hydroxy-3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxy-3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)urea, also known as TPPU, is a compound that has gained attention in the field of scientific research due to its potential therapeutic properties. TPPU belongs to the class of urea compounds and has been studied for its ability to modulate various biological pathways.
Applications De Recherche Scientifique
Urease Inhibitors and Medical Applications
1-(3-Hydroxy-3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)urea falls within the class of compounds that have been explored for their potential as urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea, playing a significant role in infections caused by Helicobacter pylori in the gastric tract and by Proteus and related species in the urinary tract. The research into urease inhibitors like 1-(3-Hydroxy-3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)urea suggests their potential utility in treating such infections. However, it's noted that the clinical use of urease inhibitors has been limited, with acetohydroxamic acid being one of the few examples utilized despite its severe side effects, indicating a potential area for the development of safer alternatives (Kosikowska & Berlicki, 2011).
Urea Biosensors
Another significant application area for 1-(3-Hydroxy-3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)urea is in the development of urea biosensors. These biosensors are designed for the detection and quantification of urea concentration, which is crucial in diagnosing and monitoring various health conditions, including kidney and liver diseases. The biosensors utilize enzymatic reactions to measure urea levels accurately, showcasing the compound's utility in medical diagnostics and research (Botewad et al., 2021).
Drug Design and Pharmaceutical Applications
Compounds like 1-(3-Hydroxy-3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)urea also play a pivotal role in drug design and pharmaceutical applications. Their unique structural properties enable them to interact with various biological targets, leading to the development of drugs with improved selectivity, stability, and pharmacokinetic profiles. This research highlights the compound's significance in medicinal chemistry, providing a foundation for the development of new therapeutic agents (Jagtap et al., 2017).
Environmental and Agricultural Applications
The study of urea derivatives extends beyond medical applications to environmental and agricultural sectors. For instance, the investigation of urease inhibitors can contribute to the development of strategies for reducing ammonia volatilization from urea-based fertilizers, thereby enhancing nitrogen use efficiency in crops. This research not only supports agricultural productivity but also addresses environmental concerns related to nitrogen loss and its impact on ecosystems (Cantarella et al., 2018).
Propriétés
IUPAC Name |
1-(3-hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c18-17(19,20)13-7-4-8-14(11-13)22-16(24)21-10-9-15(23)12-5-2-1-3-6-12/h1-8,11,15,23H,9-10H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRUZVYSZZYSOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-(3-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2991143.png)





![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol](/img/structure/B2991153.png)
![2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride](/img/structure/B2991154.png)
![3-((3,4-Dimethylphenyl)sulfonyl)-5-(pyrrolidin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2991155.png)




![6-[4-(dimethylamino)benzyl]-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2991164.png)